4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
Description
4-Chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position of the benzoyl ring, and a dimethylamino-substituted phenyl group attached via the amide linkage. The dimethylamino group enhances electron density, influencing solubility and reactivity compared to other derivatives .
Properties
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)12-6-4-11(5-7-12)17-15(20)10-3-8-13(16)14(9-10)19(21)22/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFMYNYEBWPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with 4-(dimethylamino)benzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 4-amino-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The nitro group can participate in redox reactions, while the dimethylamino group can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and molecular properties of analogous compounds:
*Estimated based on structural analogs.
Key Research Findings
- Electronic Effects: The dimethylamino group in the target compound donates electrons, reducing the electrophilicity of the benzamide carbonyl compared to chloro- or nitro-substituted analogs. This may influence binding to biological targets .
- Solubility Trends: Methoxy and dimethylamino substituents improve aqueous solubility, whereas halogenated derivatives (e.g., dichlorophenyl) are more lipophilic .
- Thermal Stability : Nitro groups generally decrease thermal stability, but bulky substituents (e.g., oxazolo-pyridine ) can counteract this by introducing steric hindrance.
Biological Activity
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 255.68 g/mol
- Functional Groups : Nitro group (-NO), Chloro group (-Cl), Dimethylamino group (-N(CH))
The biological activity of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the chloro and dimethylamino groups influence the compound's binding affinity to enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer pathways, particularly through interactions that modulate signaling cascades.
- Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular uptake and improving bioavailability.
Anticancer Properties
Research indicates that 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including ovarian and breast cancer cells.
- Case Study : A study involving ovarian A2780 cancer cells reported that derivatives of this compound showed significant cytotoxicity, with IC values in the low micromolar range .
Mechanisms of Anticancer Activity
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of signaling pathways associated with tumor growth.
Research Applications
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide serves as a valuable tool in various fields:
- Medicinal Chemistry : It is used as a precursor for synthesizing other pharmaceutical agents targeting specific molecular pathways.
- Material Science : The compound's unique structural properties make it suitable for developing organic semiconductors and advanced materials.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and properties of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide compared to structurally similar compounds.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide | Anticancer activity | Nitro and chloro groups enhance reactivity |
| 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide | Moderate anticancer activity | Lacks dimethylamino group, affecting uptake |
| 4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamide | Varying pharmacological properties | Amino group alters mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
